Decanoyl-Arg-Val-Arg-Lys-chloromethylketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

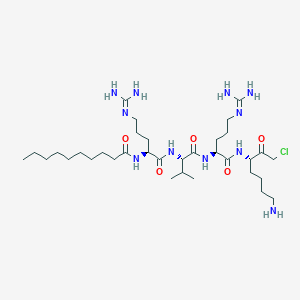

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (also known as Dec-RVRK-CMK) is a synthetic tetrapeptide that has been used to characterize the specificity of furin-like proteases . It has a molecular weight of 744.42 and a chemical formula of C₃₄H₆₆ClN₁₁O₅ .

Synthesis Analysis

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone has been found to have antiviral activity against flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV). It acts as a specific furin inhibitor, inhibiting the cleavage of prM protein to M protein, which is a key step in turning the inert virus into an infectious particle .Molecular Structure Analysis

The molecular structure of this compound consists of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages. The carboxy group at the C-terminus is substituted by a chloroacetyl group .Chemical Reactions Analysis

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone acts as a furin inhibitor, inhibiting the cleavage of prM protein to M protein in flaviviruses. This inhibition results in a significant increase in the prM/E index of ZIKV or JEV, indicating the compound’s antiviral activity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 744.4 g/mol and a molecular formula of C34H66ClN11O5. It has 9 hydrogen bond donors, 8 hydrogen bond acceptors, and 30 rotatable bonds .作用機序

Target of Action

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (Dec-RVKR-cmk) primarily targets Furin , a host proprotein convertase . Furin plays a crucial role in processing the prM protein of flaviviruses to the M protein, which is a key step in turning the inert virus into an infectious particle .

Mode of Action

Dec-RVKR-cmk is a small, synthetic, irreversible, cell-permeable competitive inhibitor of Furin . It interacts with Furin and inhibits the cleavage of the prM protein to the M protein . This inhibition results in a significant increase in the prM/E index of flaviviruses, indicating that Dec-RVKR-cmk effectively inhibits prM cleavage .

Biochemical Pathways

The primary biochemical pathway affected by Dec-RVKR-cmk is the processing of the prM protein to the M protein in flaviviruses . By inhibiting Furin, Dec-RVKR-cmk disrupts this pathway, reducing the infectivity of the virus .

Pharmacokinetics

As a small, synthetic, and cell-permeable compound, it is likely to have good bioavailability .

Result of Action

Dec-RVKR-cmk exhibits strong antiviral activity against flaviviruses, including Zika virus (ZIKV) and Japanese encephalitis virus (JEV) . It reduces virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells .

Action Environment

Given its antiviral activity in both mammalian and mosquito cells, it can be inferred that it is effective in diverse cellular environments .

実験室実験の利点と制限

The advantages of using Decanoyl-Arg-Val-Arg-Lys-chloromethylketone in laboratory experiments include its high specificity and selectivity for binding to and modulating the activity of specific enzymes. This compound has been found to be effective in inhibiting the enzyme AChE, and thus it is believed that this compound may modulate the activity of other enzymes in a similar manner. This compound is also relatively easy to synthesize and purify, and is stable in aqueous solutions. The main limitation of using this compound in laboratory experiments is that the mechanism of action of this compound is not fully understood.

将来の方向性

The potential future directions for Decanoyl-Arg-Val-Arg-Lys-chloromethylketone research include further investigation into the mechanism of action of this compound and its potential therapeutic and laboratory applications. In particular, further research into the biochemical and physiological effects of this compound is needed in order to understand its potential therapeutic and laboratory applications. Additionally, further research into the synthesis and purification of this compound is needed in order to improve the yield and purity of the compound. Finally, further research into the potential applications of this compound in drug development and other laboratory experiments is needed in order to fully understand the potential of this compound.

合成法

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is synthesized from the condensation of decanoyl chloride and arginine. Decanoyl chloride is a carboxylic acid chloride that is used as a reagent in organic synthesis. Arginine is an amino acid that is commonly used in peptide synthesis. The condensation reaction between decanoyl chloride and arginine takes place in the presence of a base such as sodium hydroxide, and yields this compound as the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature, and the product is purified by column chromatography.

科学的研究の応用

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone has been studied for its potential therapeutic and laboratory applications. This compound has been found to be effective in inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and thus this compound has been investigated for its potential to modulate the activity of AChE and other enzymes. This compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and other endogenous compounds. This compound has also been studied for its potential to modulate the activity of enzymes involved in the synthesis of proteins and other macromolecules.

生化学分析

Biochemical Properties

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone acts as a potent inhibitor of the cleavage and fusion activity of viral glycoproteins, as well as virus replication . It binds to the catalytic site of furin, a host proprotein convertase . This interaction inhibits the processing of flavivirus prM protein to M protein, turning the inert virus to an infectious particle .

Cellular Effects

In cellular studies, this compound has been shown to significantly increase the prM/E index of ZIKV or JEV in treated Vero cells compared to control cells, indicating it inhibits prM cleavage . It has also been shown to reduce virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells .

Molecular Mechanism

This compound exerts its inhibitory action on the virus release and next round infectivity but not on viral RNA replication . It specifically inhibits furin, a host proprotein convertase, which is key in processing flavivirus prM protein to M protein .

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJSMIRQBNBYGT-VZTVMPNDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。